4-Methoxyphenylglyoxal hydrate

Übersicht

Beschreibung

4-Methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenylglyoxal, characterized by the presence of a methoxy group at the para position of the phenyl ring. This compound is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylglyoxal hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methoxyacetophenone using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-methoxybenzoic acid.

Reduction: Reduction reactions can convert it into 4-methoxyphenylglycol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the glyoxal group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Selenium dioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetic acid, dichloromethane, methanol.

Major Products Formed:

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxyphenylglycol.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1.1 Multicomponent Reactions

One notable application of 4-methoxyphenylglyoxal hydrate is in multicomponent reactions (MCRs), where it serves as a key intermediate. For instance, it has been utilized in the synthesis of substituted furan-2(5H)-ones through a telescoped MCR involving indole and Meldrum's acid, yielding products with significant efficiency (up to 84% yield) under optimized conditions .

Table 1: Synthesis Conditions for Furan-2(5H)-ones

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Indole + 4-Methoxyphenylglyoxal + Meldrum’s Acid | Reflux in MeCN for 1h | 74 |

| Indole + 4-Methoxyphenylglyoxal + Acetic Acid | Reflux in AcOH for 30 min | 84 |

Medicinal Chemistry

2.1 Iron Chelation Studies

Recent studies have highlighted the potential of this compound as an iron chelator, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). In vitro experiments have shown that it can stabilize iron in its ferric state, which is crucial for mitigating oxidative stress associated with PD .

Case Study: Neuroprotective Properties

- Objective: Evaluate the efficacy of this compound as an iron chelator.

- Method: The compound was tested in cell models to assess its ability to reduce iron-induced oxidative damage.

- Results: Significant reduction in oxidative stress markers was observed, suggesting its potential therapeutic role in PD.

Chemical Reactivity and Functionalization

3.1 Coupling Reagents

In addition to its role in MCRs, this compound has been used as a coupling reagent in peptide synthesis, demonstrating its versatility in organic synthesis . This application is particularly valuable for developing complex peptides that have therapeutic potential.

Table 2: Reactivity of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a coupling reagent for amino acids |

| Ligand Formation | Forms complexes with lanthanides for luminescent applications |

Wirkmechanismus

The mechanism of action of 4-methoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role in enzyme inhibition and protein modification studies. The pathways involved often include the formation of Schiff bases and other covalent adducts.

Vergleich Mit ähnlichen Verbindungen

Phenylglyoxal: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxybenzaldehyde: Similar structure but lacks the glyoxal group, limiting its reactivity in oxidation and reduction reactions.

4-Methoxyphenylacetaldehyde: Similar but with different reactivity due to the presence of an aldehyde group instead of a glyoxal group.

Uniqueness: 4-Methoxyphenylglyoxal hydrate’s unique combination of a methoxy group and a glyoxal group makes it particularly useful in a wide range of chemical reactions and research applications. Its ability to undergo multiple types of reactions and form various products highlights its versatility compared to similar compounds.

Biologische Aktivität

4-Methoxyphenylglyoxal hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

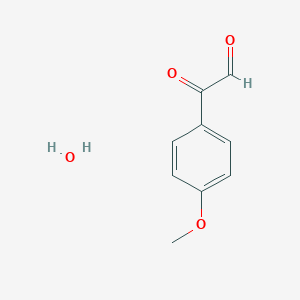

This compound is an aromatic glyoxal derivative characterized by the presence of a methoxy group on the phenyl ring. Its chemical structure can be represented as follows:

This compound is soluble in common organic solvents and exhibits reactivity typical of aldehydes and ketones, which facilitates its use in various synthetic applications.

1. Anticancer Properties

Research has indicated that derivatives of 4-methoxyphenylglyoxal exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of sulfonamide derivatives from 4-methoxyphenylglyoxal, which demonstrated potent activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. The most active compounds showed IC50 values below 100 μM, indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity of 4-Methoxyphenylglyoxal Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 37 | HCT-116 | 36 |

| 37 | HeLa | 34 |

| 46 | MCF-7 | 59 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells. Flow cytometry analysis revealed alterations in mitochondrial membrane potential and phosphatidylserine translocation, suggesting that these compounds promote apoptotic pathways in cancer cells .

2. Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study demonstrated that this compound could reduce intracellular labile iron levels in models of Parkinson's disease (PD), thereby alleviating oxidative stress and cellular damage associated with iron dysregulation.

Case Study: Neuroprotection in Parkinson's Disease Models

- Model Used: 6-OHDA-induced PD model.

- Findings: Treatment with this compound restored normal levels of labile iron and iron-responsive proteins, while also reducing α-synuclein accumulation .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound promotes apoptosis through mitochondrial pathways, increasing caspase activity and affecting cell cycle progression.

- Iron Chelation: It acts as an iron chelator, which is beneficial in conditions characterized by iron overload, such as neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions with other reagents like Meldrum's acid. This approach not only yields the desired glyoxal but also allows for the generation of various derivatives with potentially enhanced biological activities .

Table 2: Synthesis Overview

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| 4-Methoxyphenylglyoxal + Meldrum's acid | Reflux in MeCN for 8 hours | ~74 |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574094 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-17-6 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.